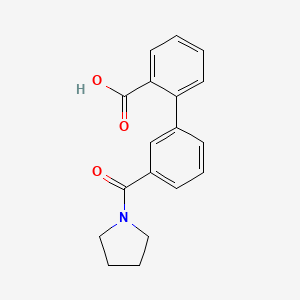

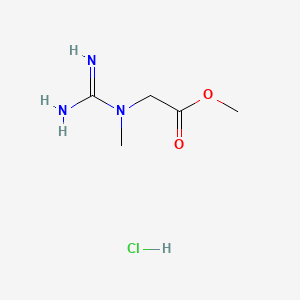

![molecular formula C7H5BrN2O B597438 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1211589-13-7](/img/structure/B597438.png)

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

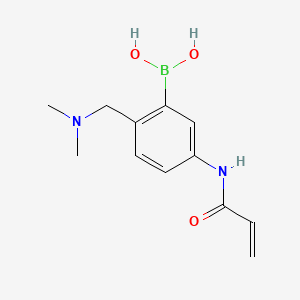

“3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the CAS Number: 1211589-13-7 . It has a molecular weight of 213.03 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 213.03 . The compound’s storage temperature should be sealed in dry,2-8C .Scientific Research Applications

Synthesis of various substituted derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are achieved by reacting 7-hydroxy derivatives with different nucleophiles. This synthesis has led to the creation of a 7-methylene derivative and fused tricyclic derivatives, indicating potential in complex organic synthesis (Goto et al., 1991).

6,7-Dihydro-5H-cyclopenta[b]pyridine, a closely related compound, is used in pharmaceutical research, bactericide, antimicrobial applications, and in the synthesis of various products like plant protection agents, synthetic resins, antioxidants, and plastics. It's particularly noted for its role in the production of fourth-generation Cefpirome (Fu Chun, 2007).

Research on rearrangement reactions of related compounds, such as 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one, illustrates the chemical versatility and transformation capabilities of these compounds (Jones & Phipps, 1974).

The development of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related pyrroles, with one compound showing in vitro antibacterial activity, highlights its potential in the development of new antibiotics or antimicrobial agents (Toja et al., 1986).

Synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, showing the potential for creating complex molecules possibly useful in various fields of chemistry and pharmacology (Alekseyev et al., 2015).

Use in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, demonstrating the compound's role in the synthesis of complex organic molecules with potential pharmaceutical applications (Baeza et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site other than the active site on the receptor, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand.

Biochemical Analysis

Cellular Effects

The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on various types of cells and cellular processes are still being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies will aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

3-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBWNLYBVXMBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)Br)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744768 |

Source

|

| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-13-7 |

Source

|

| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

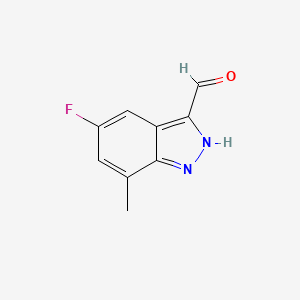

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)

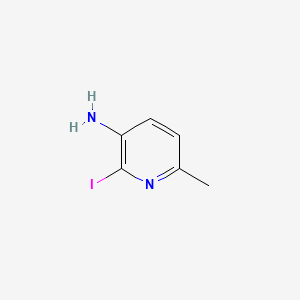

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)